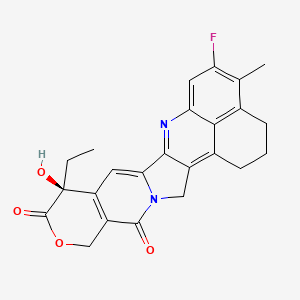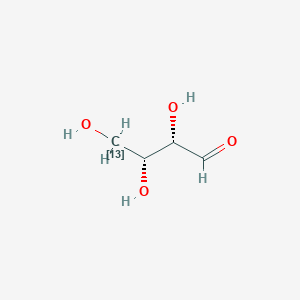
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is a stereoisomeric compound with significant importance in organic chemistry and biochemistry. It is characterized by its three hydroxyl groups and an aldehyde group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 typically involves the manipulation of functional groups on precursor molecules. One common method is the directed manipulation of functional groups at specific carbon atoms of a precursor like D-glucose . This process often involves steps such as epoxidation, dihydroxylation, or aminohydroxylation to introduce the necessary hydroxyl groups in a stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts such as carbonyl reductase from specific bacteria to catalyze the asymmetric reduction of ketoesters . This method is environmentally friendly and suitable for large-scale production due to its high yield and stereoselectivity .
化学反応の分析
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 has a wide range of applications in scientific research:
作用機序
The mechanism by which (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 exerts its effects involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes, influencing their activity and stability . The aldehyde group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid with similar stereochemistry.
(2S,3R)-3-Methylglutamate: An amino acid derivative with similar functional groups.
Uniqueness
(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is unique due to its specific combination of three hydroxyl groups and an aldehyde group, which provides it with distinct reactivity and versatility in chemical synthesis and biological applications .
特性
分子式 |
C4H8O4 |
|---|---|
分子量 |
121.10 g/mol |
IUPAC名 |
(2S,3R)-2,3,4-trihydroxy(413C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i2+1 |
InChIキー |
YTBSYETUWUMLBZ-NKJBUKNRSA-N |
異性体SMILES |
[13CH2]([C@H]([C@@H](C=O)O)O)O |
正規SMILES |
C(C(C(C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


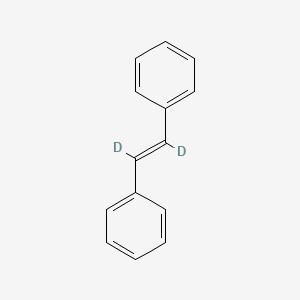

![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

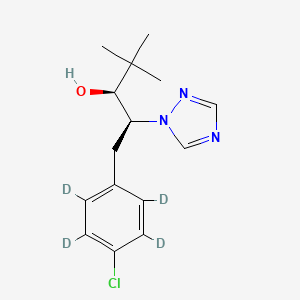

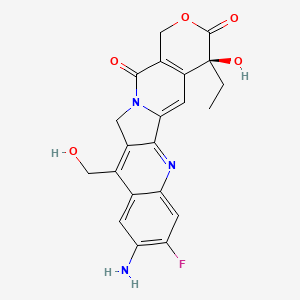
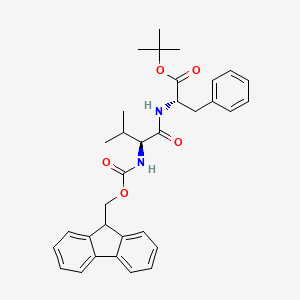

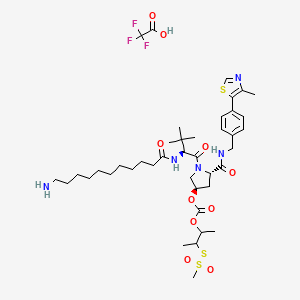
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
